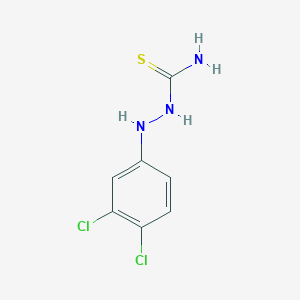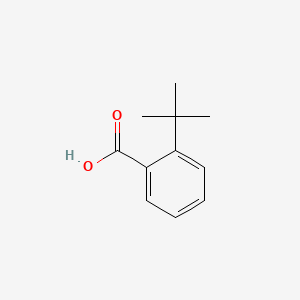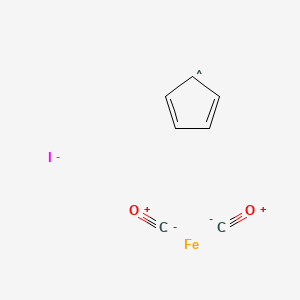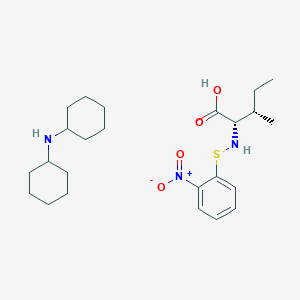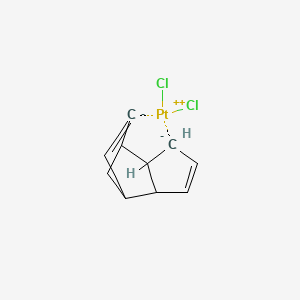
Somatropine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatropin is a human growth hormone (hGH) that is used in medical treatments and scientific research. It is a polypeptide hormone made up of 191 amino acids and has a molecular weight of 22,125 daltons. It is produced in the anterior pituitary gland and is responsible for the growth and development of the human body. Somatropin is used to treat several medical conditions, including growth hormone deficiency, Turner syndrome, Prader-Willi syndrome, and chronic renal failure. It is also used in scientific research to study the effects of human growth hormone on different tissues and organs.
Applications De Recherche Scientifique
Traitement de la déficience en hormone de croissance
La somatropine est principalement utilisée dans le traitement de la déficience en hormone de croissance {svg_1}. Elle est synthétisée et sécrétée par les cellules somatotropes de l'hypophyse antérieure {svg_2}. Elle joue un rôle essentiel dans la régulation de la croissance pendant l'enfance {svg_3}.
2. Traitement du syndrome de Prader-Willi et du syndrome de Turner La this compound est indiquée dans le traitement de maladies telles que le syndrome de Prader-Willi et le syndrome de Turner {svg_4}. Il s'agit de maladies génétiques qui entraînent une petite taille et d'autres anomalies physiques. La this compound contribue à stimuler la croissance et le développement dans ces affections {svg_5}.
Insuffisance rénale chronique
L'insuffisance rénale chronique est une autre affection dans laquelle la this compound a trouvé son application {svg_6}. Elle aide à gérer les déséquilibres métaboliques causés par la maladie {svg_7}.
Régulation métabolique
La this compound exerce des effets régulateurs sur le métabolisme {svg_8}. Elle contrôle la manière dont les nutriments absorbés sont répartis pour la croissance et la lactation {svg_9}. Elle joue un rôle essentiel dans le métabolisme non seulement en cas d'apport suffisant en nutriments, mais aussi pendant les périodes où les nutriments sont gravement déficients ou mal utilisés {svg_10}.
Composition corporelle
La this compound a un impact significatif sur la composition corporelle {svg_11}. Elle est utilisée dans les traitements visant à améliorer la composition corporelle, y compris la taille finale réelle {svg_12}.
Amélioration de la qualité de vie
Le traitement par la this compound est associé à une amélioration de la qualité de vie {svg_13}. Elle est utilisée dans les traitements visant à améliorer les résultats liés aux patients et les variables économiques de la santé {svg_14}.
Recherche sur l'utilisation des médicaments
Le registre INSIGHTS-GHT vise à fournir des informations complètes sur divers aspects du traitement par la this compound en Allemagne dans les indications approuvées en pratique clinique courante {svg_15}. Cela comprend l'utilisation des médicaments, l'efficacité, la tolérance, la qualité de vie et d'autres résultats liés aux patients {svg_16}.
8. Transition des sujets de l'adolescence à l'âge adulte Le registre INSIGHTS-GHT documente également la transition des sujets de l'adolescence à l'âge adulte {svg_17}. Il décrit les changements entre les préparations de this compound, effectue des analyses des répondeurs et analyse les différences et les similitudes de l'utilisation de la this compound {svg_18}.
Mécanisme D'action
Target of Action
Somatropin, also known as human growth hormone (HGH), is a peptide hormone synthesized and secreted by the somatotropic cells of the anterior pituitary gland . Its primary targets are various tissues and organs in the body, including bones, muscles, and the liver .
Mode of Action
Somatropin acts by mimicking the effects of endogenous growth hormone . It stimulates linear bone growth, increases bone mass, and regulates muscle and fat mass . It also plays a role in regulating blood glucose and lipid levels . The effects of somatropin are mediated both directly and indirectly through insulin-like growth factor-1 (IGF-1), which is upregulated by growth hormone .
Biochemical Pathways
Somatropin influences several biochemical pathways. It plays a key role in protein, lipid, and carbohydrate metabolism . It also stimulates erythropoietin, which increases red blood cell mass . Furthermore, it enhances the transmucosal transport of water, electrolytes, and nutrients across the gut .
Pharmacokinetics
Somatropin is metabolized in the liver and kidneys, and a small amount (0.1%) is excreted unchanged in the urine . The elimination half-life of somatropin varies depending on the formulation, ranging from approximately 2 to 10 hours .
Result of Action
The administration of somatropin results in increased growth, body weight, and improved absorption of nutrients and fluids from the intestines . It also leads to increased muscle strength, improved body composition, and enhanced quality of life .
Safety and Hazards
Somatropin has side effects and warnings associated with its use. You should not use somatropin if you have cancer, diabetic retinopathy, or if you are being treated for Prader-Willi syndrome and you are overweight or have severe breathing problems . Serious breathing problems may occur in patients with Prader-Willi syndrome who use somatropin .
Orientations Futures
Long-acting human growth hormone products like Somatrogon and Somapacitan are being developed for the treatment of growth hormone deficiency . These products have received approval in some regions and have shown non-inferiority to daily GH injections . These developments may improve patient adherence, quality of life, and clinical outcomes, particularly in patients with poor adherence to daily GH injections .
Analyse Biochimique
Biochemical Properties
Somatropin interacts with various enzymes, proteins, and other biomolecules. It stimulates the production of insulin-like growth factor 1 (IGF-1) and increases the concentration of glucose and free fatty acids . It is a type of mitogen, specific only to the receptors on certain types of cells .
Cellular Effects
Somatropin has significant effects on various types of cells and cellular processes. It influences cell function by regulating growth, cell reproduction, and cell regeneration in humans and other animals . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Somatropin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to receptors on target cells, where it activates the MAPK/ERK pathway .
Temporal Effects in Laboratory Settings
The effects of Somatropin change over time in laboratory settings. It has been used in biochemical assays to study its stability and activity under various experimental conditions . Long-term administration of Somatropin improves body composition, muscle strength, quality of life, bone mass and density, and lipoprotein pattern .
Dosage Effects in Animal Models
The effects of Somatropin vary with different dosages in animal models . It exhibits regulatory effects on metabolism and controls how absorbed nutrients are partitioned for growth and lactation .
Metabolic Pathways
Somatropin is involved in various metabolic pathways. It plays a pivotal role in metabolism not only during nutrient adequacy but also during periods where nutrients are severely deficient or poorly utilized .
Transport and Distribution
Somatropin is transported and distributed within cells and tissues . Transmucosal transport of water, electrolytes, and nutrients is enhanced by growth hormone administration .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Somatropin involves the recombinant DNA technology. The gene for human growth hormone is inserted into a plasmid vector and then introduced into a host cell. The host cell is then cultured to produce the protein, which is then purified and formulated into the final product.", "Starting Materials": [ "Plasmid vector containing the gene for human growth hormone", "Host cell (e.g. E. coli) for protein expression", "Culture media for cell growth", "Purification reagents (e.g. chromatography resins)" ], "Reaction": [ "Insertion of the human growth hormone gene into the plasmid vector", "Transformation of the host cell with the recombinant plasmid", "Culturing of the transformed cells to produce the protein", "Harvesting of the cells and disruption of the cell membrane to release the protein", "Purification of the protein using chromatography techniques", "Formulation of the purified protein into the final product" ] } | |
Numéro CAS |
12629-01-5 |
Formule moléculaire |
C990H1529N263O299S7 |
Poids moléculaire |
22124.12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




